molecular formula C14H12O2<br>C14H12O2<br>C6H5COCH(OH)C6H5 B3432572 Benzoin CAS No. 579-44-2

Benzoin

Cat. No. B3432572
CAS RN: 579-44-2
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Description

Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor . It is synthesized from benzaldehyde in the benzoin condensation .


Synthesis Analysis

The synthesis of Benzoin is a classic condensation reaction of two molecules of an aldehyde to an alpha-hydroxy ketone . This reaction, which requires a catalyst, is often performed with cyanide ion . The synthesis of benzoin was successfully achieved through the condensation reaction of benzaldehyde with sodium cyanide .


Molecular Structure Analysis

Benzoin is a hydroxy ketone attached to two phenyl groups . Its IUPAC name is 2-hydroxy-1,2-diphenylethanone with a molecular mass of 212.24 g/mol .


Chemical Reactions Analysis

The benzoin addition is an addition reaction involving two aldehydes. The reaction generally occurs between aromatic aldehydes or glyoxals, and results in the formation of an acyloin .


Physical And Chemical Properties Analysis

Benzoin has a molar mass of 212.248 g·mol −1 and appears as off-white crystals . It has a density of 1.310 g/cm 3 at 20 °C . Its melting point ranges from 135 to 139 °C, and its boiling point ranges from 330 to 356 °C . It is slightly soluble in water, very soluble in ethanol and chloroform, and slightly soluble in ether .

properties

IUPAC Name

2-hydroxy-1,2-diphenylethanone
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InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
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InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O2, Array
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DSSTOX Substance ID

DTXSID1020144
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Molecular Weight

212.24 g/mol
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Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
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Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
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Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
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Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
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Product Name

Benzoin

Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS RN

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
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Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
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Synthesis routes and methods

Procedure details

As shown in the following reaction 1, 30 g of benzoin acrylate, which is obtained from the reaction of benzoin and chloroacylate, and 1 L of chloroform were added into a 2 L reactor, and was stirred and cooled in iced water. 47 g of 3-chloroperoxybenzoicacid(mCPBA) were slowly added into the cooled solution, and the reaction was carried out at room temperature for 24 hours. After completion of the reaction, the 3-chlorobenzoicacid (by-product) was removed by filtering the product, and then the residual 3-chlorobenzoicacid was removed by washing 2 times with saturated sodium sulfite aqueous solution, 1 time with saturated sodium bicarbonate aqueous solution, 1 time with saturated sodium chloride aqueous solution, and 1 time with distilled water. Next, the product was dried with magnesium sulfate, and chloroform was removed under reduced pressure, and then the product was vacuum dried for 1 day to obtain 27.3 g of the pure benzoin acrylate oxide. NMR spectrum of the obtained benzoin acrylate oxide is described in FIG. 1.
Quantity
1 L
Type
solvent
Reaction Step One
Name
benzoin acrylate
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.